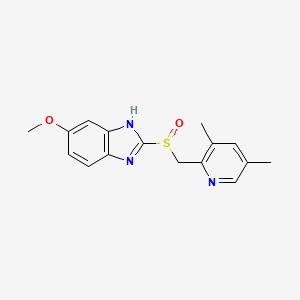

4-Desmethoxy Omeprazole

Übersicht

Beschreibung

4-Desmethoxy-Omeprazol ist eine chemische Verbindung, die ein möglicher Verunreinigung in kommerziellen Omeprazol- und Esomeprazol-Magnesium-Präparaten ist . Es ist ein aktiver Metabolit von Omeprazol, einem Protonenpumpenhemmer, der zur Behandlung von säurebedingten Magen-Darm-Erkrankungen eingesetzt wird . Die Summenformel von 4-Desmethoxy-Omeprazol ist C16H17N3O2S und hat ein Molekulargewicht von 315,4 g/mol .

2. Herstellungsmethoden

Die Herstellung von 4-Desmethoxy-Omeprazol beinhaltet mehrere Syntheserouten und Reaktionsbedingungen. Eine gängige Methode ist die Umwandlung von Omeprazol in sein Desmethoxy-Derivat durch eine Reihe von chemischen Reaktionen. Der Prozess beinhaltet typischerweise die Entfernung der Methoxygruppe vom Omeprazol-Molekül unter spezifischen Reaktionsbedingungen . Industrielle Produktionsmethoden können variieren, folgen jedoch im Allgemeinen ähnlichen Prinzipien, um eine hohe Reinheit und Ausbeute der Verbindung zu gewährleisten.

Vorbereitungsmethoden

The preparation of 4-Desmethoxy Omeprazole involves several synthetic routes and reaction conditions. One common method is the conversion of omeprazole into its desmethoxy derivative through a series of chemical reactions. The process typically involves the removal of the methoxy group from the omeprazole molecule under specific reaction conditions . Industrial production methods may vary, but they generally follow similar principles to ensure high purity and yield of the compound.

Analyse Chemischer Reaktionen

4-Desmethoxy-Omeprazol unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um Sulfoxide und Sulfone zu bilden.

Reduktion: Reduktionsreaktionen können die Sulfoxidgruppe in ein Sulfid umwandeln.

Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden.

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Katalysatoren, um die Reaktionen zu erleichtern . Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden.

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

1. Drug Metabolism Studies

- 4-Desmethoxy Omeprazole is extensively studied for its role in the metabolism of omeprazole. Research indicates that it can influence the pharmacokinetics and pharmacodynamics of omeprazole and its therapeutic effects on acid peptic diseases . Understanding its metabolic pathways can help optimize dosing regimens and improve therapeutic outcomes.

2. Anti-inflammatory Effects

- Recent studies have suggested that omeprazole and its metabolites, including this compound, exhibit anti-inflammatory properties. These effects are particularly noted in conditions involving central nervous system inflammation, where they may reduce pro-inflammatory cytokines . This application opens avenues for exploring the use of these compounds in treating neuroinflammatory disorders.

3. Antibacterial Activity

- There is emerging evidence that this compound may possess antibacterial properties against Helicobacter pylori, a common pathogen in peptic ulcer disease. Its effectiveness as an adjunct therapy in eradicating H. pylori when used alongside traditional antibiotics warrants further investigation .

Analytical Applications

1. Quality Control in Pharmaceutical Formulations

- As an impurity, this compound is critical for quality control in the production of omeprazole-containing medications. High-performance liquid chromatography (HPLC) methods are employed to quantify this impurity to ensure compliance with regulatory standards . The robustness of these methods ensures accurate detection even under varied chromatographic conditions.

2. Stability-Indicating Methods

- Analytical methods developed for stability testing of omeprazole formulations often include the assessment of this compound levels. These methods help identify degradation products and assess the shelf life and stability of pharmaceutical preparations .

Case Studies

Wirkmechanismus

The mechanism of action of 4-Desmethoxy Omeprazole involves its interaction with the gastric H+/K+ ATPase pump, similar to omeprazole. It inhibits the pump, reducing gastric acid secretion. The compound is metabolized by cytochrome P450 enzymes, particularly CYP2C19 and CYP3A4, leading to the formation of active metabolites that exert their effects on the gastric acid secretion pathway .

Vergleich Mit ähnlichen Verbindungen

4-Desmethoxy-Omeprazol ähnelt anderen Protonenpumpenhemmern wie Esomeprazol, Lansoprazol, Pantoprazol und Rabeprazol. Es ist einzigartig aufgrund seiner spezifischen Struktur und dem Fehlen der Methoxygruppe, was seine pharmakokinetischen und pharmakodynamischen Eigenschaften beeinflussen kann . Zu den ähnlichen Verbindungen gehören:

- Esomeprazol

- Lansoprazol

- Pantoprazol

- Rabeprazol

Diese Verbindungen teilen einen gemeinsamen Wirkmechanismus, unterscheiden sich aber in ihrer chemischen Struktur und ihren spezifischen Wechselwirkungen mit der gastrischen H+/K+ ATPase-Pumpe.

Biologische Aktivität

4-Desmethoxy omeprazole (4-DMO) is a significant impurity and metabolite of omeprazole, a widely used proton pump inhibitor (PPI). Understanding the biological activity of 4-DMO is crucial for evaluating its pharmacological implications, potential therapeutic benefits, and safety profiles. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with 4-DMO.

4-DMO is structurally related to omeprazole but lacks one methoxy group. It is often identified as an impurity in commercial formulations of omeprazole, particularly in products sourced from non-certified suppliers. The identification of 4-DMO typically involves advanced analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy .

Similar to omeprazole, 4-DMO acts as a H, K-ATPase inhibitor . This mechanism involves the irreversible binding of the activated form of the drug to cysteine residues on the ATPase enzyme, effectively blocking gastric acid secretion. The inhibitory potency of omeprazole is well-documented (IC = 5.8 μM), while specific data for 4-DMO's potency remains limited but suggests comparable activity .

Inhibition of Gastric Acid Secretion

Both omeprazole and its metabolites, including 4-DMO, are known to significantly inhibit gastric acid secretion. This effect is crucial for treating conditions like gastroesophageal reflux disease (GERD) and peptic ulcers. Studies indicate that omeprazole can reduce acid secretion induced by histamine with an IC value as low as 0.16 μM . While direct studies on 4-DMO are scarce, its structural similarity suggests it may exhibit similar properties.

Antibacterial Activity

Omeprazole has demonstrated antibacterial activity against Helicobacter pylori, a common gastric pathogen associated with peptic ulcers. Although specific studies on 4-DMO's antibacterial efficacy are lacking, it can be hypothesized that it may share this property due to its relation to omeprazole .

Case Study 1: Efficacy in Acid Peptic Disease

A prospective study assessed the effectiveness of omeprazole in treating acid peptic disease, reporting significant symptom relief among patients after four weeks of treatment. The study utilized patient-reported outcome measures to evaluate treatment satisfaction and symptom severity . Given that 4-DMO is an impurity in these formulations, its presence could potentially influence therapeutic outcomes.

Case Study 2: Safety Profile Assessment

Table 1: Comparison of Biological Activities

| Compound | Mechanism of Action | IC (μM) | Antibacterial Activity |

|---|---|---|---|

| Omeprazole | H, K-ATPase Inhibitor | 5.8 | Yes |

| This compound | H, K-ATPase Inhibitor (hypothetical) | TBD | TBD |

Note: TBD indicates that specific data for 4-DMO is currently unavailable.

Research Findings

Recent investigations into the metabolic pathways of omeprazole have highlighted the formation of various metabolites, including 4-DMO. These studies suggest that metabolic processes such as demethylation and glucuronidation play roles in the pharmacokinetics of these compounds . Understanding these pathways is vital for elucidating how impurities like 4-DMO may impact overall drug efficacy and safety.

Eigenschaften

IUPAC Name |

2-[(3,5-dimethylpyridin-2-yl)methylsulfinyl]-6-methoxy-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O2S/c1-10-6-11(2)15(17-8-10)9-22(20)16-18-13-5-4-12(21-3)7-14(13)19-16/h4-8H,9H2,1-3H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMXZYNHJPJEPAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N=C1)CS(=O)C2=NC3=C(N2)C=C(C=C3)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110374-16-8 | |

| Record name | H-180/29 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110374168 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | H-180/29 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0S4HQG5KFN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.